molecular formula C20H19BrN4O B2930058 3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol CAS No. 618409-65-7

3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol

Cat. No. B2930058
CAS RN: 618409-65-7
M. Wt: 411.303
InChI Key: RSCFAGLZSLEQBQ-UHFFFAOYSA-N
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Description

3-[5-(4-Bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol is a heterocyclic compound with a unique structure. It contains three nitrogen atoms in a five-membered ring, known as a triazole. Triazoles have various applications in pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts. They act as main pharmacophores through hydrogen bonding and dipole interactions with biological receptors. The compound has been explored for its potential pharmacological activities, including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves multistep synthetic routes. One strategy for accessing these privileged scaffolds is using 3-amino-1,2,4-triazole as a key starting material. Researchers have developed efficient methodologies to synthesize 1,2,4-triazole derivatives, which are valuable for drug discovery. These methods provide access to a wide range of 1,2,4-triazoles .


Molecular Structure Analysis

The molecular formula of This compound suggests a complex structure. The compound contains a triazole ring, which is a five-membered ring with three nitrogen atoms. The position of the nitrogen atom in the ring determines the isomer: 1,2,3-triazole or 1,2,4-triazole. The presence of the bromophenyl and phenyl groups adds further complexity to the structure .

properties

IUPAC Name

3-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19BrN4O/c21-16-10-8-14(9-11-16)17-13-18(15-5-2-1-3-6-15)25-20(22-17)23-19(24-25)7-4-12-26/h1-3,5-6,8-11,13,18,26H,4,7,12H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSCFAGLZSLEQBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C=C(NC3=NC(=NN23)CCCO)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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